N-(4-(4-Chlorophenyl)-3-pentyl-1,3-thiazol-2(3H)-ylidene)aniline
Description
N-(4-(4-Chlorophenyl)-3-pentyl-1,3-thiazol-2(3H)-ylidene)aniline is a thiazole-derived Schiff base characterized by a 4-chlorophenyl group at the 4-position of the thiazole ring and a pentyl chain at the 3-position. The 4-chlorophenyl group provides electron-withdrawing effects, while the pentyl chain enhances lipophilicity, which may improve membrane permeability in pharmacological contexts.
Structure
3D Structure
Properties
CAS No. |
374548-96-6 |
|---|---|
Molecular Formula |
C20H21ClN2S |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-pentyl-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C20H21ClN2S/c1-2-3-7-14-23-19(16-10-12-17(21)13-11-16)15-24-20(23)22-18-8-5-4-6-9-18/h4-6,8-13,15H,2-3,7,14H2,1H3 |
InChI Key |
IQJSVVPWUHOEJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core. For this compound, the reaction involves:
-
Step 1 : Condensation of 4-chlorophenylacetothioamide with α-haloketones (e.g., 1-bromopentan-2-one) in ethanol under reflux (24–48 hours). This forms the 4-(4-chlorophenyl)-3-pentylthiazol-2(3H)-imine intermediate.
-
Step 2 : Dehydrohalogenation using bases like potassium carbonate or triethylamine to generate the thiazol-2(3H)-ylidene scaffold.
-
Step 3 : Coupling with aniline via nucleophilic aromatic substitution (NAS) in dimethylformamide (DMF) at 80–100°C, facilitated by copper(I) iodide as a catalyst.
Table 1: Reaction Conditions and Yields for Hantzsch-Based Synthesis
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Chlorophenylacetothioamide + 1-Bromopentan-2-one | Ethanol | 78 | 36 | 62–68 |
| 2 | Intermediate + K2CO3 | THF | 25 | 2 | 89–93 |
| 3 | Thiazolylidene + Aniline | DMF | 100 | 12 | 55–60 |
Key challenges include controlling regioselectivity during thiazole ring closure and minimizing side reactions during NAS.
Catalytic Methods for Enhanced Efficiency
Silver-Mediated Cyclization
Recent advances employ silver(I) complexes to accelerate thiazole formation. For example:
Nickel-Catalyzed Cross-Coupling
Nickel catalysts enable direct coupling of preformed thiazole intermediates with aniline derivatives:
Table 2: Catalytic Methods Comparison
| Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| AgOTf | Thioamide + α-Haloketone | DCM | 40 | 6 | 78–82 |
| NiCl2(dppe) | Thiazole + Aniline | THF | 60 | 8 | 70–75 |
Solvent and Reaction Condition Optimization
Solvent Effects on Cyclization
Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates but may reduce yields due to side reactions. Ethanol and DCM balance reactivity and selectivity.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
-
Example : Cyclocondensation of 4-chlorophenylglyoxal with thiourea and 1-bromopentane under microwave (150 W, 120°C) completes in 20 minutes versus 36 hours conventionally.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3): δ 7.45–7.30 (m, 4H, Ar-H), 3.85 (t, J = 7.2 Hz, 2H, N-CH2), 1.75–1.25 (m, 8H, pentyl chain).
Comparative Analysis of Methodologies
Table 3: Advantages and Limitations of Synthesis Routes
| Method | Advantages | Limitations |
|---|---|---|
| Hantzsch Synthesis | Well-established, scalable | Low yields in final coupling step |
| Silver Catalysis | High purity, short reaction times | Cost of AgOTf |
| Microwave Assistance | Rapid, energy-efficient | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-Chlorophenyl)-3-pentyl-1,3-thiazol-2(3H)-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted thiazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has indicated its potential use in the treatment of certain diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(4-Chlorophenyl)-3-pentyl-1,3-thiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Additionally, its potential anticancer activity may be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 3-Position of the Thiazole Ring
Target Compound : 3-Pentyl Group
The pentyl chain contributes to high lipophilicity (logP ~5.2 estimated), favoring passive diffusion across biological membranes.
Analog 1 : N-[(2Z)-4-(4-Chlorophenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline
- 3-Position : Morpholin-4-yl group.
Analog 2 : (Z)-N-(4-(4-Methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline Hydrobromide
- 3-Position : Diphenyl substitution.
- Impact : Bulky phenyl groups create steric hindrance, possibly limiting interaction with flat binding pockets. The hydrobromide salt enhances crystallinity and solubility in polar solvents.
Analog 3 : (Z)-N-(4-(3-(Azepane-1-sulfonyl)phenyl)-3-(2-methoxyethyl)thiazol-2(3H)-ylidene)aniline
- 3-Position : 2-Methoxyethyl group.
- Impact : The ether oxygen improves solubility (logP ~3.5), while the sulfonyl group at the 4-position adds strong electron-withdrawing effects, altering the thiazole ring’s electronic density.
Substituent Variations at the 4- and 5-Positions
Target Compound : 4-(4-Chlorophenyl) Group
- The para-chloro substituent directs electron withdrawal, stabilizing the thiazole ring and influencing π-π stacking in molecular interactions.
Analog 4 : N-(3-Benzyl-5-(4-chlorophenyl)thiazol-2(3H)-ylidene)aniline (Compound 34 in )
- 4-Position : 4-Chlorophenyl retained.
- 5-Position : Benzyl group.
Analog 5 : N-(3-Benzyl-5-(3-chlorophenyl)thiazol-2(3H)-ylidene)aniline (Compound 29 in )
- 5-Position : 3-Chlorophenyl group.
- Impact : Meta-chloro substitution reduces symmetry and dipole alignment, possibly weakening interactions with targets requiring para-substituted aromatic recognition.
Research Findings and Implications
- Lipophilicity vs. Solubility : The pentyl chain in the target compound optimizes lipophilicity for membrane permeability, whereas analogs with morpholine or methoxy groups prioritize solubility for aqueous-phase applications .
- Substituent Positioning : Para-substituted chlorophenyl groups (target compound, Analog 1) show stronger electronic effects than meta-substituted variants (Analog 5), influencing target binding .
- Salt Forms: Hydrobromide salts (Analog 2) improve formulation stability but may limit compatibility with non-polar matrices .
Biological Activity
N-(4-(4-Chlorophenyl)-3-pentyl-1,3-thiazol-2(3H)-ylidene)aniline is a complex organic compound with significant potential in pharmaceutical applications due to its unique thiazole structure. Its molecular formula is , and it possesses a molecular weight of approximately 374.92 g/mol. The compound is characterized by a thiazole ring, which contributes to its biological activity and potential interactions with various biological targets.
Chemical Structure and Properties
The compound features a thiazole moiety linked to an aniline group, enhancing its reactivity and biological interactions. The presence of the chlorophenyl group and a pentyl chain increases its lipophilicity, potentially improving its bioavailability and therapeutic efficacy.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.92 g/mol |
| CAS Number | 21642-94-4 |
Biological Activity
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound may show antimicrobial properties against various bacterial strains. The thiazole ring is known for its ability to interact with microbial enzymes, potentially inhibiting their activity.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also possess this activity through modulation of inflammatory pathways.
- Pharmacological Potential : The structural components suggest possible interactions with key biological targets such as receptors involved in pain and inflammation pathways, as well as potential anticancer mechanisms through apoptosis induction in cancer cell lines.
Case Studies and Research Findings
Research has highlighted several aspects of the biological activity of related thiazole compounds:
- Antibacterial Studies : A study demonstrated that compounds with similar thiazole structures exhibited selective antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA. This suggests that this compound may also have similar efficacy .
- Inhibition of Enzymatic Activity : Research on thiazole derivatives has shown that they can inhibit key enzymes in bacterial metabolism, which could be a mechanism for their antibacterial effects. This inhibition often correlates with the lipophilicity of the compounds .
Structural Comparisons
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| 4-Chloroaniline | C₆H₆ClN | Antibacterial properties |
| 2-Amino-5-chlorothiazole | C₅H₅ClN₂S | Anti-inflammatory effects |
| Benzothiazole | C₇H₅NS | Diverse biological activities |
The complexity of this compound allows for more diverse interactions within biological systems compared to simpler analogues .
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-(4-(4-Chlorophenyl)-3-pentyl-1,3-thiazol-2(3H)-ylidene)aniline?
- Methodological Answer : Synthesis optimization requires precise control of:
- Reaction temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
- Solvent selection : Dichloromethane or ethanol enhances reactant solubility and stabilizes intermediates .
- Coupling agents : Use carbodiimides (e.g., EDC) to facilitate thiazole-aniline bond formation .
- pH control : Neutral to slightly basic conditions (pH 7–8) prevent undesired protonation of intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm regiochemistry and substituent positions (e.g., thiazole C2-H at δ 7.2–7.5 ppm) .
- FT-IR : Identify functional groups (e.g., C=N stretch at 1600–1650 cm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 413.1) .
- HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water mobile phase) .
Q. What preliminary biological assays are recommended for evaluating this compound?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Anticancer Activity : MTT assays on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines .
- Cytotoxicity Controls : Use non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinity for targets like VEGFR-2 or EGFR. Focus on thiazole and chlorophenyl moieties as key pharmacophores .
- QSAR Studies : Develop regression models correlating substituent electronegativity (e.g., Cl at para-position) with IC values .
- MD Simulations : Assess stability of ligand-target complexes (e.g., RMSD <2.0 Å over 100 ns) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Validate protocols (e.g., consistent cell passage numbers, serum-free conditions) .
- Purity Reassessment : Re-analyze compound batches via HPLC to rule out degradation products .
- Dose-Response Curves : Use 8–10 concentration points to ensure accurate EC calculation .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP vs. IC) .
Q. What strategies enhance the compound's bioavailability for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
